2-((1-(Naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid
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Overview
Description
2-((1-(Naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is a complex organic compound with a unique structure that combines a naphthalene ring, a pyrrolidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid typically involves multiple steps. One common method is the condensation of naphthalene-1-ylamine with pyrrolidine-2,5-dione to form the intermediate compound, which is then reacted with pyridine-3-thiol in the presence of a suitable catalyst to yield the final product. The reaction conditions often include temperatures ranging from 50°C to 150°C and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((1-(Naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; temperatures between 0°C and 50°C.
Reduction: Lithium aluminum hydride, sodium borohydride; temperatures between -10°C and 25°C.
Substitution: Halogenated reagents, strong bases; temperatures between 25°C and 100°C.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
2-((1-(Naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((1-(Naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-ylamine: A precursor in the synthesis of the compound, known for its aromatic properties.
Pyrrolidine-2,5-dione: Another precursor, commonly used in the synthesis of various organic compounds.
Pyridine-3-thiol: A sulfur-containing heterocycle, used in the synthesis of thiol-based compounds.
Uniqueness
2-((1-(Naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is unique due to its combination of three distinct ring systems and the presence of both sulfur and nitrogen atoms
Properties
IUPAC Name |
2-(1-naphthalen-1-yl-2,5-dioxopyrrolidin-3-yl)sulfanylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4S/c23-17-11-16(27-18-14(20(25)26)8-4-10-21-18)19(24)22(17)15-9-3-6-12-5-1-2-7-13(12)15/h1-10,16H,11H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOCCCDJNUTMDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC3=CC=CC=C32)SC4=C(C=CC=N4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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